Cas no 2172140-17-7 (3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid)

3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid
- 2172140-17-7
- 3-{[(tert-butoxy)carbonyl]amino}-3-methyl-4-(propylsulfanyl)butanoic acid
- EN300-1285650
-
- インチ: 1S/C13H25NO4S/c1-6-7-19-9-13(5,8-10(15)16)14-11(17)18-12(2,3)4/h6-9H2,1-5H3,(H,14,17)(H,15,16)
- InChIKey: QZYXKUARAYXUMM-UHFFFAOYSA-N
- ほほえんだ: S(CCC)CC(C)(CC(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 291.15042945g/mol
- どういたいしつりょう: 291.15042945g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 9
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 101Ų
3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285650-50mg |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-4-(propylsulfanyl)butanoic acid |
2172140-17-7 | 50mg |
$587.0 | 2023-10-01 | ||
Enamine | EN300-1285650-100mg |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-4-(propylsulfanyl)butanoic acid |
2172140-17-7 | 100mg |
$615.0 | 2023-10-01 | ||
Enamine | EN300-1285650-5000mg |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-4-(propylsulfanyl)butanoic acid |
2172140-17-7 | 5000mg |
$2028.0 | 2023-10-01 | ||
Enamine | EN300-1285650-10000mg |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-4-(propylsulfanyl)butanoic acid |
2172140-17-7 | 10000mg |
$3007.0 | 2023-10-01 | ||
Enamine | EN300-1285650-1000mg |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-4-(propylsulfanyl)butanoic acid |
2172140-17-7 | 1000mg |
$699.0 | 2023-10-01 | ||
Enamine | EN300-1285650-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-4-(propylsulfanyl)butanoic acid |
2172140-17-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1285650-500mg |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-4-(propylsulfanyl)butanoic acid |
2172140-17-7 | 500mg |
$671.0 | 2023-10-01 | ||
Enamine | EN300-1285650-250mg |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-4-(propylsulfanyl)butanoic acid |
2172140-17-7 | 250mg |
$642.0 | 2023-10-01 | ||
Enamine | EN300-1285650-2500mg |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-4-(propylsulfanyl)butanoic acid |
2172140-17-7 | 2500mg |
$1370.0 | 2023-10-01 |
3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acidに関する追加情報
Introduction to 3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid (CAS No. 2172140-17-7)
3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid, identified by its CAS number 2172140-17-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its bifunctional nature, featuring both an amine and a sulfanyl group, which makes it a valuable intermediate in the synthesis of more complex biochemical entities.
The structural motif of 3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid consists of a four-carbon backbone, with substituents that enhance its reactivity and utility in synthetic pathways. The presence of a (tert-butoxy)carbonylamino group provides stability and protection during synthetic manipulations, while the propylsulfanyl moiety introduces specific interactions with biological targets. Such structural features are particularly relevant in the development of novel therapeutic agents where precise molecular recognition is critical.
In recent years, there has been growing interest in the application of sulfanyl-containing compounds due to their diverse biological activities. Sulfur atoms are known to participate in numerous biochemical processes, and their incorporation into drug molecules can modulate pharmacokinetic properties, enhance binding affinity, or alter metabolic pathways. The propylsulfanyl group in this compound may contribute to its solubility and interaction with biological membranes, making it a promising candidate for drug design.
The (tert-butoxy)carbonylamino protecting group is a cornerstone in peptide synthesis and pharmaceutical chemistry. It provides an effective shield for the amine functionality, preventing unwanted side reactions during multi-step syntheses. This protection-deprotection strategy is essential for constructing complex molecules with high fidelity. The stability offered by this group ensures that the amine can be selectively activated or modified at later stages of synthesis, allowing for greater control over the final product's structure and function.
Recent advancements in synthetic methodologies have enabled more efficient access to complex molecules like 3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid. Techniques such as solid-phase synthesis and flow chemistry have streamlined the preparation of such compounds, reducing reaction times and improving yields. These innovations are particularly relevant in drug discovery pipelines, where rapid access to diverse chemical libraries is essential for identifying lead compounds.
The utility of this compound extends beyond simple intermediates; it serves as a building block for more sophisticated molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored as precursors to bioactive peptides and peptidomimetics. Peptides are a rapidly expanding class of drugs due to their specificity and biocompatibility, and modifications like sulfanyl or tert-butoxycarbonyl protection play a crucial role in their synthesis.
In the realm of medicinal chemistry, the development of enzyme inhibitors represents another significant application area for compounds like 3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid. The sulfanyl group can interact with cysteine residues in enzymes, which are often key targets for drug intervention. By designing molecules that selectively bind to these sites, researchers can modulate enzyme activity and potentially treat diseases associated with enzyme dysfunction.
The pharmaceutical industry has increasingly relied on computational modeling and high-throughput screening to identify promising drug candidates. Compounds like 3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid, with their well-defined structural features, are ideal candidates for such approaches. Their molecular properties can be systematically modified to optimize binding affinity, solubility, and metabolic stability—key factors in drug development.
From a biochemical perspective, the incorporation of sulfur into drug candidates can influence their pharmacokinetic behavior. Sulfur-containing compounds often exhibit enhanced bioavailability due to their interaction with metabolic pathways such as glutathione conjugation. This property can be leveraged to design drugs with improved circulation times or targeted degradation profiles.
The role of this compound in academic research cannot be overstated. It serves as a versatile tool for chemists investigating novel synthetic routes or exploring new pharmacophores. Its unique combination of functional groups makes it particularly useful for studying molecular interactions at the interface between chemistry and biology.
Future directions in the study of 3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid may include its use as a scaffold for developing next-generation therapeutics. Advances in drug delivery systems could further enhance the utility of such compounds by improving their targeted delivery or controlled release profiles.
In conclusion,3-{(tert-butoxy)carbonylamino}-3-methyl-4-(propylsulfanyl)butanoic acid (CAS No. 2172140-17-7) represents a significant asset in pharmaceutical chemistry and biomedicine. Its structural features—particularly the (tert-butoxy)carbonylamino and propylsulfanyl groups—endow it with unique reactivity and biological relevance. As research continues to uncover new applications for sulfanyl-containing compounds,this molecule will likely remain at the forefront of drug discovery efforts.
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